molecular formula C17H14O6 B13581552 3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoicacid

3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoicacid

Cat. No.: B13581552
M. Wt: 314.29 g/mol
InChI Key: KXMGBNVSBKQICS-UHFFFAOYSA-N
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Description

3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C16H14O5 It is a derivative of benzoic acid, featuring both benzyloxy and methoxycarbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoic acid typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of 3-hydroxybenzoic acid with benzyl chloroformate in the presence of a base such as pyridine to form the benzyloxycarbonyl derivative. This intermediate is then subjected to esterification with methanol in the presence of a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxycarbonyl groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-5-(methoxycarbonyl)benzoic acid: A closely related compound with similar functional groups.

    3-(Methoxycarbonyl)-5-methylbenzoic acid: Another derivative of benzoic acid with a methoxycarbonyl group.

Uniqueness

3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoic acid is unique due to the presence of both benzyloxy and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

3-methoxycarbonyl-5-phenylmethoxycarbonylbenzoic acid

InChI

InChI=1S/C17H14O6/c1-22-16(20)13-7-12(15(18)19)8-14(9-13)17(21)23-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,19)

InChI Key

KXMGBNVSBKQICS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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